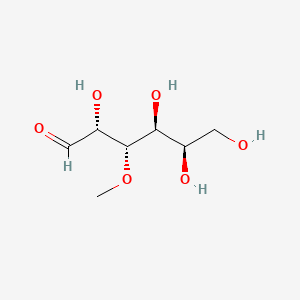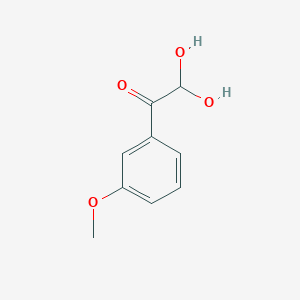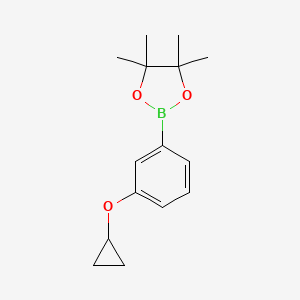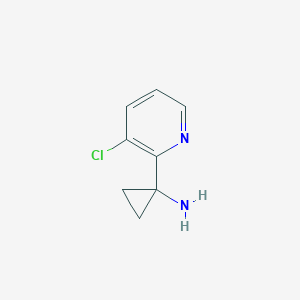
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine
概要
説明
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine is an organic compound with the molecular formula C8H9ClN2 It is a cyclopropane derivative with a chloropyridine moiety, making it an interesting subject for various chemical and biological studies
準備方法
The synthesis of 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloropyridine and cyclopropanamine.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A common method involves the use of a base, such as sodium hydride, to deprotonate the amine group, followed by the addition of 3-chloropyridine.
Catalysts and Solvents: Palladium catalysts and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are often used to facilitate the reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions include various substituted cyclopropane derivatives, which can be further utilized in organic synthesis.
科学的研究の応用
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用機序
The mechanism of action of 1-(3-Chloropyridin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biological processes, such as neurotransmitter regulation and cell signaling pathways.
Pathways Involved: It may modulate pathways related to oxidative stress, inflammation, and apoptosis, contributing to its potential therapeutic effects.
類似化合物との比較
1-(3-Chloropyridin-2-yl)cyclopropan-1-amine can be compared with other similar compounds:
Similar Compounds: Compounds like 1-(2-chloropyridin-3-yl)cyclopropan-1-amine and 1-(3-chloropyridin-2-yl)ethan-1-amine share structural similarities and may exhibit comparable chemical and biological properties.
特性
IUPAC Name |
1-(3-chloropyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2/c9-6-2-1-5-11-7(6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUORVUYYSYFVBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1425587.png)
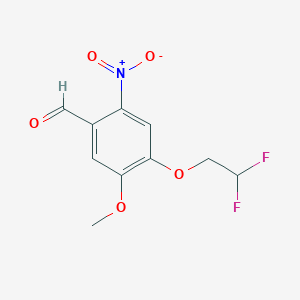
![4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B1425590.png)
![3-[5-(5-Ethyl-1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1425591.png)
![{1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1425592.png)

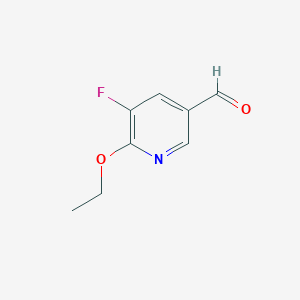

![2-{[2-(Methoxymethyl)phenyl]amino}benzonitrile](/img/structure/B1425602.png)
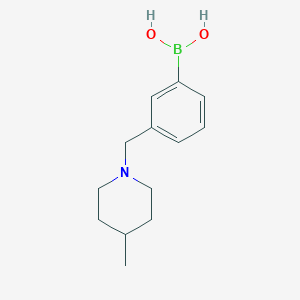
![3-{[(5-Methylpyrimidin-2-yl)amino]methyl}benzoic acid](/img/structure/B1425604.png)
